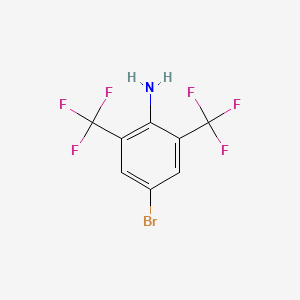

2,6-Bis(trifluoromethyl)-4-bromoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Bis(trifluoromethyl)-4-bromoaniline, also known as BTBRA, is a chemical compound that belongs to the group of aniline derivatives. It is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a starting material for the synthesis of other chemical compounds. In

Applications De Recherche Scientifique

Synthesis and Bio-Evaluation

A series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, including 2,6-bis(trifluoromethyl)-4-bromoaniline, were synthesized using a microwave-assisted method. These compounds were evaluated for their antibacterial and antifungal properties, with some showing potential comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Ramarao, 2017).

Mechanistic Evaluation in Organic Chemistry

The compound has been studied in the context of mechanistic evaluations in organic reactions. For example, bis(sym-collidine)bromonium triflate was investigated to understand its reaction with different acceptor alkenes, which is a crucial aspect in understanding organic synthesis mechanisms (Neverov & Brown, 1998).

Environmental Studies

Studies have been conducted to measure the environmental concentrations of brominated flame retardants, including derivatives of this compound, in the atmosphere near the Great Lakes. This research is essential for understanding the environmental impact of these compounds (Ma, Venier, & Hites, 2012).

Pharmaceutical Applications

The compound has been used in synthesizing novel phosphotriesters with potential medical applications. These derivatives were evaluated for their antiherpesvirus effects, both in vitro and in vivo, suggesting their use as prodrugs (Farrow et al., 1990).

Antioxidant Properties

Research on derivatives of this compound, such as bromophenols, has shown effective antioxidant power. These compounds have been compared with standard synthetic antioxidants, indicating their potential use in various applications (Balaydın et al., 2010).

Synthesis of Dyes and Pigments

The compound has been used in synthesizing black fluorane dye, an important component in the manufacture of thermal papers. Its production through a continuous homogeneous bromination process in a modular microreaction system was studied, showing superior selectivity and efficiency compared to traditional methods (Xie et al., 2020).

Catalysis in Polymerization

This compound derivatives have been used in catalysts for high-temperature ethylene polymerization. These catalysts have demonstrated thermal robustness and enhanced activity compared to related catalysts (Rhinehart, Mitchell, & Long, 2014).

Propriétés

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDESBCKMFLXTKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)

![2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2730107.png)

![1-(4-methylphenyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2730110.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2730111.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2730114.png)

![1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2730116.png)

![3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2730117.png)